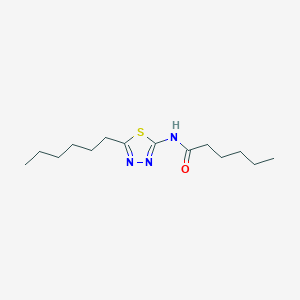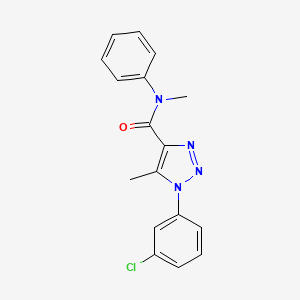![molecular formula C20H25N3O2 B4624747 2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4624747.png)
2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Descripción general
Descripción
2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine is 339.19467705 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Polyamide Synthesis : Compounds related to "1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine" have been utilized in the synthesis of polyamides. For example, theophylline and thymine were reacted with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines such as piperazine, resulting in water-soluble polyamides with molecular weights ranging from 2000 to 6000 (Hattori & Kinoshita, 1979).
Biomedical Research Applications
- Antidepressant Development : The compound "1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004)" has been investigated as a novel antidepressant, focusing on its metabolic pathways involving oxidation to various metabolites through the action of enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This research provides insights into the drug's biotransformation and potential for clinical use (Hvenegaard et al., 2012).
Environmental Applications
- CO2 Capture : Aqueous solutions of piperazine derivatives have been explored for carbon dioxide (CO2) capture through absorption/stripping processes. Piperazine is noted for its thermal degradation resistance and oxidation resistance compared to other amines like monoethanolamine (MEA), suggesting its potential for energy-efficient CO2 capture technologies (Freeman, Davis, & Rochelle, 2010).
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-8-18(14-16(15)2)25-17(3)20(24)23-12-10-22(11-13-23)19-6-4-5-9-21-19/h4-9,14,17H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVRXOFQQJDGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4624673.png)



![3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

![3-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B4624753.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
![2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE](/img/structure/B4624757.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)
![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)

